molecular formula C9H18O2 B097859 Tert-butyl pivalate CAS No. 16474-43-4

Tert-butyl pivalate

Cat. No. B097859
CAS RN: 16474-43-4
M. Wt: 158.24 g/mol
InChI Key: VXHFNALHLRWIIU-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

Dichloromethane (4 mL) and di-tert-butylcarboxylic acid (218 mg, 1.0 mmol) were added to 4-(2-aminoethyl)benzenesulfonamide (200 mg, 1.0 mmol) and the mixture was stirred at room temperature for 1.5 hours. Ethyl acetate (100 mL) was added to the reaction mixture and the solid was collected by filtration. Thus, tert-butyl 4-sulfamoylphenethylcarbamate (Compound GI) (160 mg, yield: 53%) was obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCCl.[C:4]([O:8][C:9](C(C)(C)C)=[O:10])([CH3:7])([CH3:6])[CH3:5].[NH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([NH2:27])(=[O:26])=[O:25])=[CH:20][CH:19]=1>C(OCC)(=O)C>[S:24]([C:21]1[CH:20]=[CH:19][C:18]([CH2:17][CH2:16][NH:15][C:9](=[O:10])[O:8][C:4]([CH3:5])([CH3:6])[CH3:7])=[CH:23][CH:22]=1)(=[O:25])(=[O:26])[NH2:27]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
218 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C(C)(C)C
Name
Quantity
200 mg
Type
reactant
Smiles
NCCC1=CC=C(C=C1)S(=O)(=O)N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.